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Compound of Interest

Compound Name: 1-Boc-3-carbamoylpiperidine

Cat. No.: B1283295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and

data interpretation involved in the structural elucidation of 1-N-Boc-3-carbamoylpiperidine. This

piperidine derivative is a valuable building block in medicinal chemistry, and a thorough

understanding of its structure is paramount for its application in the synthesis of novel

therapeutic agents. This guide will detail the key analytical techniques, present relevant

spectral data, and outline the experimental protocols necessary for its characterization.

Physicochemical Properties and Structural
Overview
1-N-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate

or 1-N-Boc-nipecotamide, is a white solid with the molecular formula C₁₁H₂₀N₂O₃ and a

molecular weight of 228.29 g/mol . The structure features a piperidine ring substituted at the 1-

position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a

carbamoyl (carboxamide) group. The Boc group provides stability and allows for controlled

reactions in multi-step syntheses.

Spectroscopic Data for Structural Confirmation
Precise structural elucidation relies on a combination of spectroscopic techniques. While a

complete, published dataset for 1-N-Boc-3-carbamoylpiperidine is not readily available, data
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from closely related structures provide a strong basis for characterization. The following tables

summarize expected and reference spectroscopic data.

Table 1: Reference ¹H NMR Spectroscopic Data
Data obtained from a structurally similar N-Boc-piperidine derivative.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 m 1H Piperidine Ring Proton

~3.7 m 2H
Piperidine Ring

Protons

~3.3 m 2H
Piperidine Ring

Protons

~1.8 m 4H
Piperidine Ring

Protons

~1.6 m 3H
Piperidine Ring

Protons

1.46 s 9H
Boc (-C(CH₃)₃)

Protons

Table 2: Reference ¹³C NMR Spectroscopic Data
Data obtained from a structurally similar N-Boc-piperidine derivative.
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Chemical Shift (δ) ppm Assignment

~155.0 Carbonyl Carbon (Boc)

~79.3 Quaternary Carbon (Boc)

~62.8 Piperidine Ring Carbon

~56.9 Piperidine Ring Carbon

~46.4 Piperidine Ring Carbon

~31.0 Piperidine Ring Carbon

~30.6 Piperidine Ring Carbon

~29.3 Piperidine Ring Carbon

28.7 Methyl Carbons (Boc)

~23.6 Piperidine Ring Carbon

Table 3: Reference FT-IR Spectroscopic Data
Data obtained from a structurally similar N-Boc-piperidine derivative.

Wavenumber (cm⁻¹) Assignment

~3428 N-H Stretch (Amide)

~2971, 2872 C-H Stretch (Aliphatic)

~1692, 1672 C=O Stretch (Amide and Boc)

~1478, 1457 C-H Bend (Aliphatic)

~1366 C-H Bend (t-Butyl)

~1169 C-N Stretch

Table 4: Mass Spectrometry Data
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m/z Interpretation

229.15 [M+H]⁺ (Calculated for C₁₁H₂₁N₂O₃⁺)

173.10 [M+H - C₄H₈]⁺ (Loss of isobutylene)

129.08 [M+H - Boc]⁺ (Loss of the Boc group)

57.07 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 1-N-Boc-3-carbamoylpiperidine in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a

5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional proton NMR spectrum on a 400 or 500 MHz

spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-

64 scans.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

Acquire a proton-decoupled carbon-13 NMR spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024-

4096 scans.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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2D NMR Spectroscopy (Optional but Recommended):

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the piperidine

ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and confirming connectivity.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to

minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

Mass Analysis:

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the

molecular ion.

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation

and obtain a characteristic fragmentation pattern. Key fragments to expect include the loss

of isobutylene (56 Da) and the entire Boc group (100 Da) from the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands for the N-H bonds of the amide, the

C=O bonds of the amide and the Boc group, and the C-H bonds of the aliphatic structure.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel

compound like 1-N-Boc-3-carbamoylpiperidine.
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Caption: Workflow for the structural elucidation of 1-N-Boc-3-carbamoylpiperidine.

Biological Significance and Signaling Pathways
While specific biological activity and signaling pathway involvement for 1-N-Boc-3-

carbamoylpiperidine are not extensively documented in publicly available literature, its core

structure, nipecotamide, is a derivative of nipecotic acid, a known GABA uptake inhibitor.

Derivatives of nipecotamide have been investigated for their potential as antiepileptic and

neuroprotective agents.[1]

The general hypothesis for the mechanism of action of such compounds involves the

modulation of GABAergic neurotransmission. The following diagram illustrates a hypothetical

signaling pathway where a nipecotamide derivative might act.
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Caption: Hypothetical signaling pathway for a 1-N-Boc-3-carbamoylpiperidine derivative.

Conclusion
The structural elucidation of 1-N-Boc-3-carbamoylpiperidine is a critical step in its utilization for

drug discovery and development. Through the systematic application of NMR, mass

spectrometry, and FT-IR spectroscopy, its molecular structure can be confidently confirmed.

The methodologies and reference data presented in this guide provide a solid foundation for

researchers and scientists working with this and other related piperidine-based compounds.

Further investigation into the specific biological activities of this compound is warranted to

explore its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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